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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759 Get Quote

Disclaimer: The query "CH 275" is ambiguous and may refer to two distinct research

compounds. This document provides detailed information for both: CH 275, a somatostatin

receptor 1 (sst1) agonist, and MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor.

Researchers should verify the specific compound relevant to their work.

Part 1: CH 275 (Somatostatin Receptor 1 Agonist)
Application Notes
CH 275 is a peptide analog of somatostatin that acts as a potent and selective agonist for the

somatostatin receptor 1 (sst1).[1] It has demonstrated potential in preclinical research,

particularly in the context of Alzheimer's disease.[1] Its mechanism of action involves binding to

sst1, which can lead to the activation of neprilysin, an enzyme involved in the degradation of

amyloid-β plaques.[1]
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Parameter Value Receptor Specificity Reference

Binding Affinity (Ki) 52 nM sst1 [1]

IC50 30.9 nM sst1 [1]

345 nM sst3 [1]

>1 μM sst4 [1]

>10 μM sst2 [1]

>10 μM sst5 [1]

Table 1: Receptor Binding and Potency of CH 275.

Experimental

Model

Dosage/Concen

tration

Administration

Route

Observed

Effects
Reference

Primary neuron-

based cell

culture system

(wildtype

hippocampal,

cortical, and

striatal neurons)

100 nM In vitro
Activation of

neprilysin activity
[1]

2-month-old

AppNL-G-F mice
Not specified

Direct injection

into the

Lacunosum

molecular layer

(Lmol) of the

hippocampus

Increased

expression of

neprilysin in the

hippocampus,

reduction in Aβ

plaque load

[1]

Table 2: Preclinical Dosage and Effects of CH 275.

Experimental Protocols
Protocol 1: In Vivo Administration of CH 275 in a Mouse Model of Alzheimer's Disease
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This protocol is based on the methodology described for AppNL-G-F mice.[1]

1. Animal Model:

Use 2-month-old AppNL-G-F mice, which begin to exhibit Aβ plaques at this age.[1]

2. Reagent Preparation:

Reconstitute CH 275 in a sterile, biocompatible vehicle suitable for direct brain injection. The

exact concentration for injection needs to be determined based on the desired final dosage

in the target tissue.

Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected

from moisture and light.[1]

3. Surgical Procedure and Administration:

Anesthetize the mice using an appropriate anesthetic protocol.

Secure the mouse in a stereotaxic frame.

Perform a craniotomy to expose the hippocampus.

Using a microinjection syringe, directly inject the prepared CH 275 solution into the

Lacunosum molecular layer (Lmol) of the hippocampus.

The volume of injection should be carefully controlled to avoid tissue damage.

4. Post-operative Care and Treatment Schedule:

Provide appropriate post-operative care, including analgesics and monitoring for recovery.

The study cited involved treatment for four months.[1] The frequency of administration (e.g.,

single injection, repeated injections) should be defined by the experimental design.

5. Endpoint Analysis:

After the treatment period, euthanize the mice and harvest the brain tissue.
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Perform immunohistochemistry or other relevant assays to assess the expression of

neprilysin and the Aβ plaque load in the hippocampus.

Visualizations

CH 275 sst1 ReceptorBinds and Activates Neprilysin ActivityIncreases Amyloid-β Plaque
Degradation

Promotes
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Caption: Signaling pathway of CH 275 in Alzheimer's disease models.

Part 2: MS-275 (Entinostat) (Histone Deacetylase
Inhibitor)
Application Notes
MS-275, also known as Entinostat, is a histone deacetylase (HDAC) inhibitor with selectivity for

Class I HDACs, particularly HDAC1 and HDAC3.[2][3] It has demonstrated anti-tumor activity in

a range of preclinical models and has been investigated in clinical trials for various

malignancies.[2][4][5] Its mechanism of action involves the inhibition of HDACs, leading to the

accumulation of acetylated proteins, such as histones and p21, which in turn can induce cell

cycle arrest, differentiation, and apoptosis.[2][3][6]

Quantitative Data Summary
Parameter Value Target Reference

IC50 0.51 μM
HDAC1 (cell-free

assay)
[2]

1.7 μM
HDAC3 (cell-free

assay)
[2]

>100 μM HDACs 4, 6, 8, 10 [2]

Table 3: Inhibitory Potency of MS-275 (Entinostat).
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Cell Line Cancer Type IC50 Reference

A2780 Ovarian

41.5 nM - 4.71 μM

(range across multiple

lines)

[2]

Calu-3 Lung " [2]

HL-60 Leukemia " [2]

K562 Leukemia " [2]

St-4 Gastric " [2]

HT-29 Colon " [2]

KB-3-1 Cervical " [2]

Capan-1 Pancreatic " [2]

4-1St Gastric " [2]

HCT-15 Colon " [2]

U937 Leukemia Potent inhibition [2]

Jurkat Leukemia Potent inhibition [2]

Table 4: In Vitro Anti-proliferative Activity of MS-275 (Entinostat) in Human Tumor Cell Lines.
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Experimental

Model
Dosage

Administration

Route

Observed

Effects
Reference

Human tumor

xenografts (nude

mice)

49 mg/kg Not specified

Significant anti-

tumor activity

(except in HCT-

15)

[2]

Renal cell

carcinoma

xenograft model

(with IL-2)

Not specified Not specified

Enhanced anti-

tumor activity,

decreased T

regulatory cells

[2]

Diet-induced

obese (DIO)

mice (with

liraglutide)

Not specified Not specified

Potentiated

glucose-

stimulated insulin

secretion,

decreased body

weight

[7]

Table 5: In Vivo Efficacy of MS-275 (Entinostat) in Animal Models.
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Parameter Value Reference

Patient Population
Refractory solid tumors and

lymphoid malignancies
[4][5]

Dosage Schedule
Once weekly for 4 weeks of a

6-week cycle
[4][5]

Maximum Tolerated Dose

(MTD)

6 mg/m² (administered with

food)
[4][5]

Dose-Limiting Toxicities (Grade

3)

Reversible hypophosphatemia,

hyponatremia, and

hypoalbuminemia

[5]

Pharmacokinetics (Tmax) 0.5 to 24 hours [5]

Pharmacokinetics (Terminal

Half-life)
33.9 ± 26.2 hours [5]

Table 6: Summary of Phase I Clinical Trial of MS-275 (Entinostat).

Experimental Protocols
Protocol 2: In Vitro HDAC Assay

This protocol is based on the methodology described for assessing HDAC inhibition by MS-

275.[2]

1. Enzyme and Substrate Preparation:

Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.

Prepare a substrate solution in HDAC buffer.

2. Assay Procedure:

In a suitable assay plate, mix 60 μL of HDAC buffer with 10 μL of the diluted enzyme

solution.
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Add various concentrations of MS-275 or a vehicle control.

Incubate at 30°C.

Start the reaction by adding 30 μL of the substrate solution.

Incubate for 30 minutes at 30°C.

3. Reaction Termination and Detection:

Stop the reaction by adding 100 μL of a trypsin solution (e.g., 10 mg/ml trypsin in 50 mM

Tris-HCl [pH 8.0], 100 mM NaCl, 2 μM TSA).

The specific detection method will depend on the substrate used (e.g., fluorescent or

colorimetric readout).

4. Data Analysis:

Measure the signal for each concentration of MS-275.

Calculate the percent inhibition relative to the vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: Mechanism of action of MS-275 (Entinostat).
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Caption: Phase I clinical trial workflow for MS-275 (Entinostat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for CH 275 and MS-
275 (Entinostat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603759#ch-275-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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